N-cyclobutylaniline
Overview
Description
N-cyclobutylaniline is a compound that falls within the category of nitrogen-substituted cyclobutanes. These compounds are of significant interest in synthetic chemistry due to their potential as nitrogen-rich building blocks. The interest in such compounds has grown in recent years, with new catalytic methods being developed for both cyclization and annulation reactions. These reactions are crucial for the synthesis of complex molecules and have applications in various fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of N-cyclobutylaniline and related compounds typically involves cyclization and annulation reactions. These reactions are initiated by the ring-opening of small rings, such as cyclopropanes and cyclobutanes. Although the potential of aminocyclopropanes and cyclobutanes has been recognized for some time, it was not until the last decade that significant progress was made in this area. The development of new catalytic methods has allowed for more efficient and diverse synthetic routes to these nitrogen-rich compounds .
Molecular Structure Analysis
The molecular structure of N-cyclobutylaniline is characterized by the presence of a cyclobutane ring, which is a four-membered carbon ring, attached to an aniline group. This structure is significant because the cyclobutane ring imparts unique chemical properties to the molecule, such as strain and reactivity, which can be exploited in synthetic chemistry to create a variety of complex molecules .
Chemical Reactions Analysis
N-cyclobutylaniline and its derivatives can undergo a variety of chemical reactions, particularly those that involve the opening of the cyclobutane ring. These reactions can lead to the formation of new bonds and the introduction of additional functional groups, thereby increasing the complexity and functionality of the molecule. The recent advancements in catalytic methods have expanded the range of possible reactions, making the synthesis of these compounds more versatile and efficient .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-cyclobutylaniline are influenced by both the cyclobutane ring and the aniline group. The strain in the cyclobutane ring can affect the molecule's stability and reactivity, while the aniline group can participate in various interactions due to its aromatic nature and the presence of a nitrogen atom. These properties are important for the compound's behavior in chemical reactions and its potential applications in different fields .
Scientific Research Applications
1. Visible-Light-Mediated [4+2] Annulation of N-Cyclobutylanilines with Alkynes
- Summary of Application: This research involves a visible-light-mediated heterogeneous [4+2] annulation of N-cyclobutylanilines with alkynes catalyzed by self-doped Ti 3+ @TiO 2 .
- Methods of Application: The self-doped Ti 3+ @TiO 2 is stable under photooxidation conditions, easy to recycle, and can be used multiple times without appreciable loss of activity . The annulation reaction is mediated by singlet oxygen, which is generated through the photosensitization of oxygen in the air by the self-doped Ti 3+ @TiO 2 .
- Results or Outcomes: The substrate scopes of the two processes are comparable . The self-doped Ti 3+ @TiO 2 is stable under photooxidation conditions, easy to recycle, and can be used multiple times without appreciable loss of activity .
2. Photoredox-Catalyzed [4+2] Annulation of Cyclobutylanilines with Alkenes, Alkynes, and Diynes
- Summary of Application: This research involves the intermolecular [4+2] annulation of cyclobutylanilines with alkenes, alkynes, and diynes by photoredox catalysis .
- Methods of Application: The annulation is accomplished by oxidizing N-cyclobutylanilines to its corresponding amine radical cation by a photoredox catalyst upon irradiation under visible light . This leads to a distonic radical cation through a C-C bond cleavage of the cyclobutyl ring .
- Results or Outcomes: An across-the-board improvement in the annulation’s efficiency is noticed . Moreover, a gram-scale annulation is successfully demonstrated in continuous flow using a much lower catalyst loading .
3. Difunctionalization of N-cyclobutylanilines
- Summary of Application: This research involves the difunctionalization of N-cyclobutylanilines through a multicomponent reaction .
- Methods of Application: The method involves introducing a nucleophile such as trimethylsilyl cyanide and a radical acceptor such as allylsulfone derivative .
- Results or Outcomes: The method was further expanded to the successful difunctionalization of fused cyclopropylanilines .
4. Continuous Flow Photoredox Catalysis
- Summary of Application: This research involves the use of continuous flow photoredox catalysis for the [4+2] annulation of N-cyclobutylanilines .
- Methods of Application: The annulation is accomplished by irradiating the reaction mixtures under visible light or sunshine at room temperature .
- Results or Outcomes: Continuous flow has recently emerged as a powerful enabling technology that greatly improves many reactions’ efficiency .
5. Construction of Carbo- and Heterocyclic Frameworks
- Summary of Application: This research involves the use of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity .
- Methods of Application: The method involves the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules .
- Results or Outcomes: Various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using N-heterocyclic carbenes via cycloaddition reaction .
6. Medicinal and Industrial Applications of N-Containing Heterocyclic Compounds
- Summary of Application: This research evaluates potential medicinal and industrial applications of N-bearing heterocyclic compounds .
- Methods of Application: The method involves the use of various N-containing heterocycles such as azetidines, thiazoles, thiazines, imidazoles, triazines, tetrazines, etc .
- Results or Outcomes: The research provides a comprehensive overview of the utilization of N-heterocyclic carbenes in constructing bioactive cyclic skeletons .
Safety And Hazards
properties
IUPAC Name |
N-cyclobutylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-6,10-11H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOCUGMMQLDPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutylaniline | |
CAS RN |
155342-90-8 | |
Record name | N-cyclobutylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.